![molecular formula C₁₄H₂₃ClN₆O₅ B1146068 D-Valganciclovir Hydrochloride CAS No. 1393911-57-3](/img/no-structure.png)
D-Valganciclovir Hydrochloride
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Overview
Description
Valganciclovir Hydrochloride is an antiviral medication used to treat infections caused by viruses . It is also used to prevent cytomegalovirus (CMV) disease in patients who have received an organ transplant . It is the prodrug of ganciclovir , a synthetic analog of 2′-deoxy-guanosine .
Synthesis Analysis
Valganciclovir Hydrochloride is the L-valyl ester of ganciclovir . After oral administration, it is rapidly converted to ganciclovir by intestinal and hepatic esterases . A novel process for the preparation of pure valganciclovir hydrochloride has been patented .Molecular Structure Analysis
The molecular formula of Valganciclovir Hydrochloride is C14H23ClN6O5 . Its average mass is 390.823 Da and its monoisotopic mass is 390.141846 Da .Chemical Reactions Analysis
Valganciclovir was subjected to forced hydrolytic (acidic, alkaline and neutral), oxidative, photolytic and thermal stress in accordance with the ICH guideline Q1A (R2) . It is also known to reduce iron(III) to iron(II) and subsequently form an iron(III)-ferricyanide complex (Prussian blue) in acid medium .Physical And Chemical Properties Analysis
Valganciclovir Hydrochloride is a white to off-white crystalline powder . It is a polar hydrophilic compound with a solubility of 70 mg/mL in water at 25°C at a pH of 7.0 and an n-octanol/water partition coefficient of 0.0095 at pH 7.0 . The pKa for valganciclovir HCl is 7.6 .Scientific Research Applications
Treatment of Cytomegalovirus (CMV) Infections
D-Valganciclovir Hydrochloride is an antiviral agent that is used to treat cytomegalovirus (CMV) infections in patients with AIDS . It works by slowing the growth of the CMV virus .
2. Prevention of CMV Infections in Organ Transplant Recipients This compound is also used for the prevention of CMV infections in organ transplant recipients who have received an organ from a CMV-positive donor .
Treatment of CMV Retinitis
D-Valganciclovir Hydrochloride is indicated for the treatment of CMV retinitis in immunocompromised patients . CMV retinitis is a common opportunistic infection and a leading cause of death in patients with acquired immunodeficiency syndrome (AIDS) .
4. Development of Osmotically Controlled Drug Delivery Systems Research has been conducted to develop and evaluate single-core osmotic pump (SCOP) tablets of D-Valganciclovir Hydrochloride. This is aimed at reducing dosing frequency and associated side effects .
5. Analytical Techniques for Assay of D-Valganciclovir Hydrochloride Various analytical methods have been developed for the estimation of D-Valganciclovir Hydrochloride in pharmaceutical formulations and in biological samples .
6. Stability Indicating RP-HPLC Method for Determination of D-Valganciclovir Hydrochloride A stability indicating RP-HPLC method has been developed for the determination of D-Valganciclovir Hydrochloride .
Mechanism of Action
Target of Action
D-Valganciclovir Hydrochloride, also known as Valganciclovir, is an antiviral medication primarily used to treat cytomegalovirus (CMV) infections . The primary target of Valganciclovir is the viral DNA polymerase in CMV-infected cells .
Mode of Action
Valganciclovir is a prodrug of ganciclovir . After administration, it is rapidly converted to ganciclovir by hepatic and intestinal esterases . In CMV-infected cells, ganciclovir is initially phosphorylated to the monophosphate form by a viral protein kinase, then it is further phosphorylated via cellular kinases to produce the triphosphate form .
Biochemical Pathways
The triphosphate form of ganciclovir gets incorporated into the viral DNA, replacing many of the adenosine bases . This results in the termination of the elongation of viral DNA, as phosphodiester bridges can no longer be built, destabilizing the strand .
Pharmacokinetics
Valganciclovir is rapidly converted to ganciclovir by intestinal and hepatic esterases after oral administration . This rapid conversion allows for improved bioavailability compared to ganciclovir .
Result of Action
The incorporation of ganciclovir into the viral DNA results in the termination of the elongation of viral DNA . This prevents the virus from replicating and spreading, thereby controlling the CMV infection .
Action Environment
The efficacy and stability of Valganciclovir can be influenced by various environmental factors. For instance, the presence of food can increase the bioavailability of the drug . Additionally, the drug’s effectiveness can be affected by the patient’s immune status, with the drug often used long-term as it suppresses rather than cures the infection .
Safety and Hazards
Future Directions
Valganciclovir Hydrochloride is commonly used for the treatment of cytomegalovirus (CMV) retinitis in people who have acquired immunodeficiency syndrome (AIDS) . It is also used to prevent cytomegalovirus disease in people who have received a heart, kidney, or kidney-pancreas transplant . To get the best results, valganciclovir must be given for the full time of treatment .
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for D-Valganciclovir Hydrochloride involves the conversion of Valganciclovir to D-Valganciclovir followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Ganciclovir", "L-Valine", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Step 1: Ganciclovir is reacted with L-Valine in the presence of sodium hydroxide and methanol to form Valganciclovir.", "Step 2: Valganciclovir is then converted to D-Valganciclovir by selective hydrolysis of the acetyl group using sodium hydroxide in water.", "Step 3: Hydrochloric acid is added to D-Valganciclovir to form D-Valganciclovir Hydrochloride.", "Step 4: The product is then purified by recrystallization from a suitable solvent." ] } | |
CAS RN |
1393911-57-3 |
Molecular Formula |
C₁₄H₂₃ClN₆O₅ |
Molecular Weight |
390.82 |
synonyms |
2-[(2-Amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]-3-hydroxypropyl Ester D-Valine Hydrochloride |
Origin of Product |
United States |
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